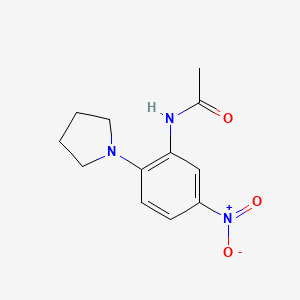

N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide

Description

N-(5-Nitro-2-pyrrolidin-1-ylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a pyrrolidine (5-membered nitrogen heterocycle) at the 2-position and a nitro group (-NO₂) at the 5-position. While direct pharmacological data for this compound are absent in the provided evidence, comparisons with structurally related acetamides highlight key trends in synthesis, bioactivity, and physicochemical properties.

Properties

IUPAC Name |

N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-9(16)13-11-8-10(15(17)18)4-5-12(11)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZZEDGQXDPDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide typically involves the nitration of a suitable phenyl precursor followed by the introduction of the pyrrolidine and acetamide groups. One common synthetic route includes the following steps:

Nitration: The phenyl precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Pyrrolidine Substitution: The nitrated phenyl compound is then reacted with pyrrolidine under basic conditions to form the pyrrolidinyl derivative.

Acetylation: Finally, the pyrrolidinyl derivative is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, strong bases such as sodium hydride (NaH).

Major Products Formed

Amino Derivatives: Formed through the reduction of the nitro group.

Hydroxylamine Derivatives: Formed through partial reduction of the nitro group.

Substituted Acetamides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure and Substituent Analysis

The compound shares its acetamide-phenyl backbone with multiple analogs but differs in substituent patterns. Key comparisons include:

a) Heterocyclic Substituents

- Pyrrolidine vs. Piperidine/Morpholine: N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) (): Contains a pyrrolidine-sulfonyl-quinazoline moiety linked to a methoxyphenyl group. Demonstrated potent anti-cancer activity across multiple cell lines (HCT-1, MCF-7) . N-(Piperidinylphenyl)acetamide (): Features a 6-membered piperidine ring.

b) Aromatic Substituents

- Nitro (-NO₂) vs. Methoxy (-OCH₃)/Halogens: N-(4-Methoxyphenyl)-acetamide derivatives (): Methoxy groups are electron-donating, improving solubility and possibly enhancing interactions with hydrophobic binding pockets. These compounds showed superior anti-cancer activity compared to halogenated analogs . N-(5-Bromopyridin-2-yl)acetamide (): Bromine’s steric bulk and moderate electronegativity contrast with the nitro group’s strong electron-withdrawing effects, which may reduce metabolic stability but increase reactivity .

a) Anti-Cancer Activity

- Quinazoline-sulfonyl acetamides (e.g., 38–40 in ) exhibited IC₅₀ values in the nanomolar range against HCT-1 and MCF-7 cells. The presence of morpholine or piperidine (vs. pyrrolidine) correlated with improved potency, suggesting heterocycle size influences target affinity .

- N-(2-(Pyrrolidin-1-yl)phenyl)acetamides (): Demonstrated selectivity for KCNQ2 ion channels, indicating structural nuances (e.g., phenyl vs. nitro substitution) can redirect activity from anti-cancer to neurological targets .

Physicochemical Properties

| Property | N-(5-Nitro-2-pyrrolidin-1-ylphenyl)acetamide | N-(4-Methoxyphenyl)-acetamide (38) | N-(Piperidinylphenyl)acetamide |

|---|---|---|---|

| LogP | High (Nitro: +0.28 contribution) | Moderate (Methoxy: -0.02) | Moderate |

| Solubility | Low (Nitro reduces polarity) | High (Methoxy enhances polarity) | Moderate |

| Metabolic Stability | Potential nitro reduction to amine | Stable (No reactive groups) | Stable |

- The nitro group’s hydrophobicity may limit bioavailability compared to methoxy analogs but could enhance blood-brain barrier penetration for CNS targets .

Biological Activity

N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a nitro group and a pyrrolidine ring, which contribute to its distinct chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Nitration : A phenyl precursor is nitrated using concentrated nitric acid and sulfuric acid.

- Pyrrolidine Substitution : The nitrated product is reacted with pyrrolidine under basic conditions.

- Acetylation : The resulting pyrrolidinyl derivative is acetylated with acetic anhydride.

This multi-step process yields the target compound, which is characterized by its unique functional groups that enhance its biological activity .

The biological activity of this compound is believed to be mediated through the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Protein Binding : The pyrrolidine ring may enhance binding affinity to specific proteins, influencing various cellular pathways .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been investigated for its effects against multidrug-resistant strains of Staphylococcus aureus, demonstrating promising results .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells indicated that certain derivatives exhibited notable cytotoxicity, reducing cell viability significantly compared to standard treatments like cisplatin .

Study on Anticancer Activity

In a study assessing the anticancer effects of various derivatives, this compound derivatives were tested against A549 cells. The results indicated that these compounds exhibited a structure-dependent anticancer activity, with some derivatives showing higher efficacy than others .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains. It was found to be effective at low concentrations, highlighting its potential as a therapeutic agent in combating resistant infections .

5. Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro group + pyrrolidine ring | Antimicrobial, anticancer |

| N-(5-nitro-2-phenyl)acetamide | Nitro group only | Limited biological activity |

| N-(5-amino-2-pyrrolidin-1-ylphenyl)acetamide | Amino group instead of nitro | Different reactivity and activity |

This table illustrates how the presence of both a nitro group and a pyrrolidine ring in this compound contributes to its enhanced biological activities compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.